molecular formula C10H16N2O2 B2949780 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol CAS No. 2195815-91-7

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol

Cat. No.: B2949780
CAS No.: 2195815-91-7
M. Wt: 196.25
InChI Key: IHWNKHHBUWSUKL-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of oxazole derivatives It features a piperidin-4-ol moiety linked to a 5-methyl-1,2-oxazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol typically involves the reaction of 5-methyl-1,2-oxazole with piperidin-4-ol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The methylene bridge and hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction could produce piperidine derivatives.

Scientific Research Applications

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperidin-4-ol moiety may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methyl-1,2-oxazol-4-yl)ethan-1-ol: A similar compound with an ethan-1-ol moiety instead of piperidin-4-ol.

    5-methyl-1,2-oxazole: The parent compound without the piperidin-4-ol group.

    Piperidin-4-ol: The piperidine derivative without the oxazole ring.

Uniqueness

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8-9(6-11-14-8)7-12-4-2-10(13)3-5-12/h6,10,13H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWNKHHBUWSUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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